molecular formula C16H15N3O5 B11103669 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B11103669
M. Wt: 329.31 g/mol
InChI Key: BTVOFQKOMRRDII-RQZCQDPDSA-N
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Description

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazone linkage, a hydroxyl group, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 2-(3-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of the hydroxyl and nitro groups allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the hydrazone linkage can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C16H15N3O5/c1-11-5-6-15(20)12(7-11)9-17-18-16(21)10-24-14-4-2-3-13(8-14)19(22)23/h2-9,20H,10H2,1H3,(H,18,21)/b17-9+

InChI Key

BTVOFQKOMRRDII-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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